2-({[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]methyl}sulfanyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Description
Properties
IUPAC Name |
2-[(3-cyano-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanylmethylsulfanyl]-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2S2/c1-24(2)7-18-16(20(30)9-24)5-14(11-26)22(28-18)32-13-33-23-15(12-27)6-17-19(29-23)8-25(3,4)10-21(17)31/h5-6H,7-10,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXCMAJLNJRJOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C(=N2)SCSC3=NC4=C(C=C3C#N)C(=O)CC(C4)(C)C)C#N)C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline
The tetrahydroquinoline skeleton is typically constructed via acid-catalyzed cyclization of appropriately substituted aniline derivatives. A method adapted from tetrahydroquinoline derivative synthesis involves:
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Starting material : Ethyl 3-(4-cyano-2-methylphenylamino)butanoate.
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Cyclization conditions : Phosphorus pentoxide (PO) and methanesulfonic acid (MSA) in toluene at 65–75°C for 2–4 hours.
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Mechanism : The reaction proceeds through imine formation followed by intramolecular aldol condensation, facilitated by the dual acid system.
Table 1: Cyclization Optimization Data
The PO/MSA system outperforms alternatives due to its ability to dehydrate intermediates while minimizing side reactions.
Introduction of Cyano Groups
The 3-cyano substituent is introduced via nucleophilic substitution or cyanation of a halogenated precursor:
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Method : Treatment of 2-chloro-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline with CuCN in dimethylformamide (DMF) at 120°C.
Thiolation and Disulfide Bridge Formation
Generation of Thiol Intermediates
The tetrahydroquinoline-thiol precursor is prepared via:
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Step 1 : Protection of the 5-oxo group as a ketal using ethylene glycol and p-toluenesulfonic acid (PTSA) in refluxing toluene.
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Step 2 : Thiolation at position 2 using thiourea in ethanol under reflux, followed by acidic hydrolysis (HCl, HO).
Key Consideration : Thiols are prone to oxidation; thus, inert atmosphere (N/Ar) and chelating agents (EDTA) are employed to stabilize intermediates.
Disulfide Coupling via Methylene Dihalide
The methylene disulfide bridge is formed by reacting two equivalents of the thiolated tetrahydroquinoline with methylene bromide:
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Conditions : Thiols are deprotonated with KCO in DMF at 0°C, followed by addition of CHBr and stirring at 25°C for 12 hours.
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Yield : 55–60% after column chromatography (SiO, hexane/ethyl acetate).
Alternative Electrophiles : Methylene diiodide and bis(methanesulfonyl)methane have been explored but offer no yield advantage.
Catalytic Systems and Reaction Optimization
Palladium-Catalyzed Cross-Coupling
A complementary approach involves Pd-mediated coupling of sulfenyl chlorides:
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Reagents : 2-(Chlorosulfanyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile and 1,2-ethanedithiol.
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Yield : 48% (lower than dihalide method due to steric hindrance).
Table 2: Cross-Coupling Efficiency Comparison
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of sulfanyl groups makes it susceptible to oxidation reactions.
Reduction: The cyano groups can be reduced to amines under appropriate conditions.
Substitution: The quinoline backbone allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Amino derivatives from the reduction of cyano groups.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of this compound exhibit significant anticancer activity . For instance:
- In vitro studies have shown that compounds with similar structures demonstrate cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds ranged from 1.9 to 7.52 µg/mL, suggesting potent antiproliferative effects .
- The mechanism of action appears to involve selective targeting of cancer cells while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications .
Other Biological Activities
In addition to anticancer properties, compounds related to this structure have been investigated for other pharmacological effects:
- Antimicrobial Activity : Some derivatives have shown promise against bacterial strains, indicating potential applications in treating infections .
- Anti-inflammatory Effects : Preliminary studies suggest that these compounds may also possess anti-inflammatory properties, which could be beneficial in managing conditions like arthritis .
Case Studies and Research Findings
Several studies underscore the therapeutic potential of this compound:
- Study on Antiproliferative Activity : A recent study synthesized a series of related quinoline derivatives and evaluated their effects on human cancer cell lines. The results highlighted the importance of specific structural features in enhancing anticancer efficacy .
- Pharmacokinetic Studies : Investigations into the absorption, distribution, metabolism, and excretion (ADME) profiles of related compounds have provided insights into their viability as drug candidates. These studies are crucial for understanding how modifications to the molecular structure can influence overall bioavailability and therapeutic effectiveness .
Mechanism of Action
The mechanism of action of this compound is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline backbone and functional groups. These interactions can modulate biological pathways and lead to various pharmacological effects.
Comparison with Similar Compounds
Core Scaffold
The compound shares the 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline core with several analogs, including:
2-Amino-7,7-dimethyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (): Substituted with a thiophene ring and p-tolyl group, differing in the absence of the bis-sulfanyl bridge.
4-(3-Hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinoline carbonitrile (): Features a hydroxylphenyl substituent instead of the sulfur linkage.
Functional Groups
- Sulfur Linkages: Unique to the target compound, providing conformational rigidity and redox activity absent in analogs like Ethyl 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (), which contains ester groups.
Bioactivity and Functional Insights
- Target Compound: No direct bioactivity data are provided, but suggests structurally similar compounds cluster by bioactivity profiles. Its sulfur-rich structure may confer antioxidant or metal-chelating properties.
- 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives (): Show strong activity against MCF-7 breast cancer cells (comparable to doxorubicin). 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile (): Low yield (18%) but notable thermal stability (mp 242–243°C).
Physicochemical Properties
*LogP estimated using fragment-based methods. The target compound’s higher molecular weight and sulfur content may enhance membrane permeability but reduce aqueous solubility.
Biological Activity
The compound 2-({[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]methyl}sulfanyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic molecule with significant biological activity. Its structure includes multiple functional groups that contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Molecular Structure
- Molecular Formula : C25H24N4O2S2
- Molecular Weight : 476.61 g/mol
- CAS Number : [Not provided in the search results]
The compound features a quinoline backbone, which is known for its diverse biological activities. The presence of cyano and sulfanyl groups enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C25H24N4O2S2 |
| Molecular Weight | 476.61 g/mol |
| CAS Number | Not provided |
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its ability to inhibit bacterial growth. In vitro studies have shown that it possesses activity against various strains of bacteria, including both Gram-positive and Gram-negative species.
Anticancer Potential
The quinoline scaffold is well-documented for its anticancer properties. Studies suggest that compounds similar to the one discussed can induce apoptosis in cancer cells through various mechanisms, including the inhibition of topoisomerase enzymes and modulation of signaling pathways involved in cell proliferation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes crucial for cellular processes.
- Interaction with DNA : The compound could intercalate into DNA strands, disrupting replication and transcription.
- Reactive Oxygen Species (ROS) Generation : It may increase ROS levels in cells, leading to oxidative stress and subsequent cell death.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Enzyme Inhibition | Specific enzyme target inhibition |
Study 1: Antimicrobial Evaluation
A study conducted by researchers evaluated the antimicrobial efficacy of various quinoline derivatives against common pathogens. The results indicated that the tested compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Study 2: Anticancer Activity
In another investigation, the compound was tested on human cancer cell lines. Results showed a dose-dependent reduction in cell viability, suggesting potent anticancer activity. Mechanistic studies revealed that the compound induced apoptosis via caspase activation.
Q & A
Advanced Question
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-deficient cyano groups lower LUMO energy, enhancing electrophilic character .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide pharmacological studies .
- Solvent effect modeling : Use COSMO-RS to assess solvation free energy and polarity impacts on reaction pathways .
How do substituents at the tetrahydroquinoline core influence reactivity?
Advanced Question
- Steric effects : Dimethyl groups at C7 hinder nucleophilic attack at adjacent positions, favoring regioselective sulfanyl coupling .
- Electronic effects : Cyano groups at C3 withdraw electron density, activating the sulfanyl linker for nucleophilic substitution .
- Substituent tolerance : Studies show that aryl or heteroaryl groups at C4 do not significantly alter yields, enabling modular derivatization .
What strategies ensure analytical method robustness for purity assessment?
Advanced Question
- Calibration curves : Use HPLC with UV detection (λ = 254 nm) and certified reference standards to quantify impurities .
- Forced degradation studies : Expose the compound to heat, light, and acidic/basic conditions to identify degradation products via LC-MS .
- Validation parameters : Calculate precision (RSD < 2%), accuracy (recovery 98–102%), and detection limits (LOQ < 0.1%) per ICH guidelines .
How can the reactivity of the disulfide bond be systematically investigated?
Advanced Question
- Redox profiling : Use cyclic voltammetry to measure disulfide reduction potentials in buffered solutions (e.g., pH 7.4 PBS) .
- Kinetic studies : Monitor bond cleavage rates under varying conditions (e.g., glutathione concentration) via UV-Vis spectroscopy (λ = 280 nm) .
- Thiol-disulfide exchange assays : Quantify bond stability using Ellman’s reagent (DTNB) to detect free thiols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
